molecular formula C8H20N2 B15147340 (2-Ethyl-hexyl)-hydrazine CAS No. 887591-66-4

(2-Ethyl-hexyl)-hydrazine

Katalognummer: B15147340
CAS-Nummer: 887591-66-4
Molekulargewicht: 144.26 g/mol
InChI-Schlüssel: SUFNSZIJMAMLCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Ethyl-hexyl)-hydrazine is an organic compound with the chemical formula C8H20N2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-ethyl-hexyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-hexyl)-hydrazine typically involves the reaction of 2-ethyl-hexylamine with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C8H17NH2+N2H4C8H20N2+H2O\text{C8H17NH2} + \text{N2H4} \rightarrow \text{C8H20N2} + \text{H2O} C8H17NH2+N2H4→C8H20N2+H2O

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also include purification steps to remove any impurities and obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethyl-hexyl)-hydrazine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Wissenschaftliche Forschungsanwendungen

(2-Ethyl-hexyl)-hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism by which (2-Ethyl-hexyl)-hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites and altering the activity of target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Ethylhexanol: A related compound used as a precursor in the synthesis of plasticizers and other chemicals.

    Bis(2-ethylhexyl) phthalate: A plasticizer with similar structural features but different applications.

Uniqueness

(2-Ethyl-hexyl)-hydrazine is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that lack the hydrazine group.

Eigenschaften

CAS-Nummer

887591-66-4

Molekularformel

C8H20N2

Molekulargewicht

144.26 g/mol

IUPAC-Name

2-ethylhexylhydrazine

InChI

InChI=1S/C8H20N2/c1-3-5-6-8(4-2)7-10-9/h8,10H,3-7,9H2,1-2H3

InChI-Schlüssel

SUFNSZIJMAMLCJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.